molecular formula C17H21N3O2 B2564089 1-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopropylurea CAS No. 1207039-84-6

1-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopropylurea

Cat. No. B2564089
CAS RN: 1207039-84-6
M. Wt: 299.374
InChI Key: HVVQKLNDHUABQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a urea group. Cyclopropanecarbonyl compounds are known to be used as alkylating reagents in the preparation of various chemical building blocks . Tetrahydroisoquinolines are a type of alkaloid and have been studied for their biological activities. Urea derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the cyclopropanecarbonyl group, and the formation of the urea linkage. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance its solubility in polar solvents .

Scientific Research Applications

Analgesic and Anxiolytic Potential

Early studies suggest that CTCU may have analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects. Researchers are investigating its mechanisms of action and potential applications in pain management and anxiety disorders.

These applications highlight the versatility of CTCU and its potential impact across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses for this intriguing compound . If you’d like more information on any specific application, feel free to ask!

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with a specific biological target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. For example, if the compound is highly reactive or toxic, it could pose safety risks during its synthesis, handling, and use .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its structure to enhance its activity and reduce any potential side effects .

properties

IUPAC Name

1-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16(12-1-2-12)20-8-7-11-3-4-15(9-13(11)10-20)19-17(22)18-14-5-6-14/h3-4,9,12,14H,1-2,5-8,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVQKLNDHUABQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopropylurea

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